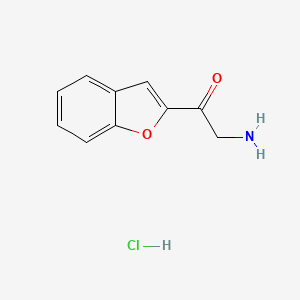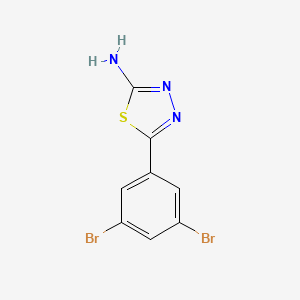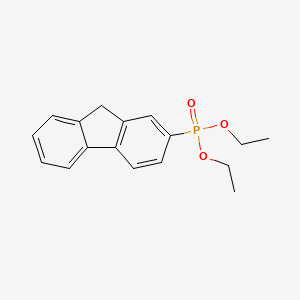
Trimethyl(2,4,6-trifluorophenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2,4,6-trifluorophenyl)silane is an organosilicon compound with the molecular formula C9H11F3Si. It is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a trifluorophenyl group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethyl(2,4,6-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trifluorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions. The process requires stringent control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(2,4,6-trifluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can act as a reducing agent in the presence of suitable catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under anhydrous conditions.
Reduction: Catalysts such as tris(pentafluorophenyl)borane are often used in conjunction with silanes.
Major Products:
Substitution Reactions: Products include various substituted phenylsilanes.
Reduction Reactions: Products include reduced organic compounds and silanes.
Aplicaciones Científicas De Investigación
Trimethyl(2,4,6-trifluorophenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biomolecules for enhanced stability and reactivity.
Medicine: Research is ongoing into its use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: It is utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which Trimethyl(2,4,6-trifluorophenyl)silane exerts its effects involves the activation of the silicon atom, making it a reactive center for various chemical transformations. The trifluorophenyl group enhances the electron-withdrawing capability, stabilizing the intermediate species formed during reactions. This stabilization is crucial for the compound’s reactivity and selectivity in various chemical processes .
Comparación Con Compuestos Similares
- Trimethyl(2,4,5-trifluorophenyl)silane
- Trimethyl(2,3,5,6-tetrafluorophenyl)silane
- Trimethyl(2,3,4-trichlorophenyl)silane
Comparison: Trimethyl(2,4,6-trifluorophenyl)silane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its reactivity and stability. Compared to its analogs, it offers a distinct balance of electronic and steric effects, making it particularly useful in selective organic transformations .
Propiedades
IUPAC Name |
trimethyl-(2,4,6-trifluorophenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXKMBDCQVQNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)

![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)



